

Application of ST8155AA1 in Fluorescence Microscopy: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	ST8155AA1	
Cat. No.:	B14758252	Get Quote

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive guide to the application of **ST8155AA1** in fluorescence microscopy. Due to the limited publicly available information on a specific molecule designated "**ST8155AA1**," this application note will present a generalized framework. The protocols and data herein are based on a hypothetical fluorescent probe, "Hypothetical Probe 8155 (HP8155)," designed for visualizing mitochondrial dynamics in live cells. This framework can be adapted for a specific molecule once its properties are known.

Introduction to Hypothetical Probe 8155 (HP8155)

Hypothetical Probe 8155 (HP8155) is a novel, cell-permeant fluorescent probe with high specificity for mitochondrial membranes. Its fluorescence emission is dependent on mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function in live-cell imaging applications.

Key Features:

- High Specificity: Selectively accumulates in mitochondria.
- Membrane Potential-Dependent Fluorescence: Brightness correlates with the mitochondrial membrane potential.



- Photostability: Exhibits robust performance under typical imaging conditions.
- Low Cytotoxicity: Minimal impact on cell viability at working concentrations.

Applications:

- Live-cell imaging of mitochondrial morphology and dynamics.
- Assessment of mitochondrial membrane potential in response to drug treatment.
- High-content screening for compounds affecting mitochondrial function.
- Studying the role of mitochondria in apoptosis and other cellular processes.

Data Presentation: Spectral Properties and Performance

All quantitative data for HP8155 are summarized in the tables below for easy comparison.

Table 1: Spectral Characteristics of HP8155

Property	Wavelength (nm)
Excitation Maximum	488
Emission Maximum	525
Recommended Dichroic	505 LP
Recommended Emission Filter	515/30 BP

Table 2: Performance in Live-Cell Imaging



Parameter	Value
Optimal Working Concentration	100 - 500 nM
Incubation Time	15 - 30 minutes at 37°C
Signal-to-Noise Ratio	> 20
Photostability (t½)	~180 seconds (under continuous illumination)
Cytotoxicity (IC50)	> 10 μM (24-hour exposure)

Experimental Protocols General Staining Protocol for Live-Cell Imaging

This protocol is optimized for adherent mammalian cells (e.g., HeLa, A549).

Materials:

- HP8155 stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on glass-bottom dishes or chamber slides
- Optional: Hoechst 33342 for nuclear counterstaining

Procedure:

- Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging vessel.
- Reagent Preparation:
 - Prepare a fresh working solution of HP8155 by diluting the 1 mM stock solution in prewarmed (37°C) live-cell imaging medium to a final concentration of 100-500 nM.
- Staining:



- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed PBS.
- Add the HP8155 working solution to the cells and incubate for 15-30 minutes at 37°C in a
 CO₂ incubator.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells twice with pre-warmed live-cell imaging medium.
- · Imaging:
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for HP8155 (e.g., FITC/GFP filter set).

Protocol for Assessing Drug-Induced Changes in Mitochondrial Membrane Potential

This protocol uses the ratiometric potential of HP8155's fluorescence intensity to quantify changes in mitochondrial membrane potential.

Materials:

- Cells stained with HP8155 as described in Protocol 3.1.
- Drug of interest (e.g., a mitochondrial uncoupler like CCCP as a positive control).
- Live-cell imaging setup with time-lapse capabilities.

Procedure:

Baseline Imaging:



 Acquire a series of baseline fluorescence images of the HP8155-stained cells before adding the drug.

Drug Addition:

 \circ Carefully add the drug of interest to the imaging medium at the desired final concentration. For CCCP, a final concentration of 10 μ M is often used as a positive control for depolarization.

Time-Lapse Imaging:

 Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in HP8155 fluorescence intensity over time.

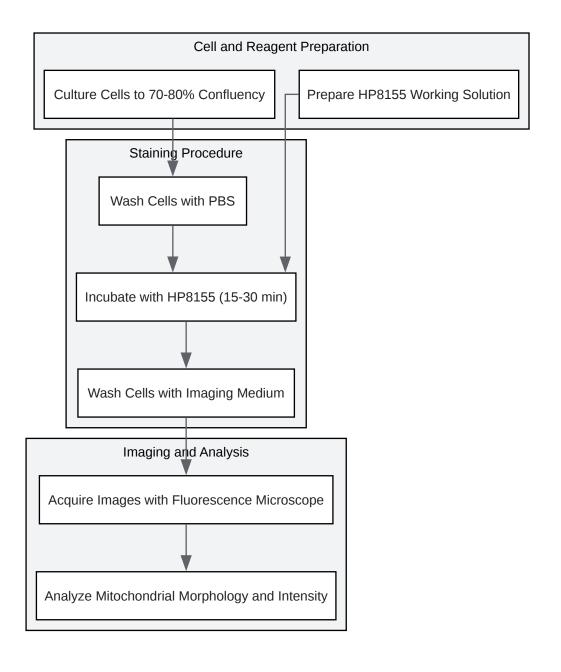
Data Analysis:

- Quantify the average fluorescence intensity of the mitochondria in the images at each time point.
- Normalize the intensity values to the baseline to determine the relative change in mitochondrial membrane potential.

Visualizations: Signaling Pathways and Workflows Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for staining and imaging live cells with HP8155.





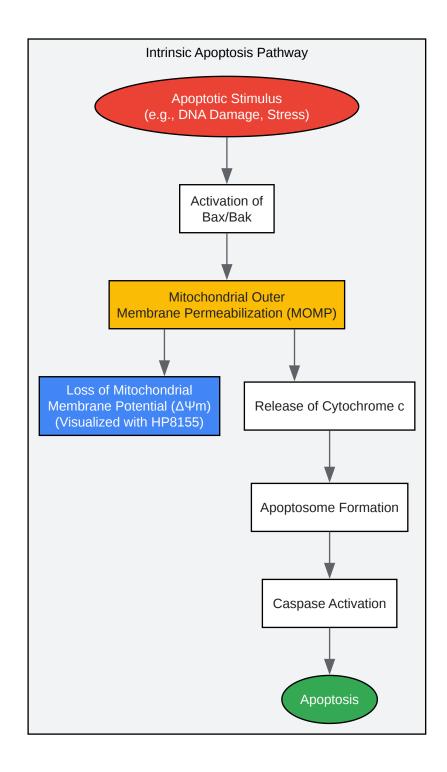
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Caption: Workflow for HP8155 Staining and Imaging.

Signaling Pathway: Mitochondrial Role in Apoptosis

HP8155 can be used to visualize mitochondrial changes during apoptosis. The diagram below shows a simplified signaling pathway where mitochondrial membrane depolarization is a key event.





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Caption: Mitochondrial Involvement in Apoptosis.

• To cite this document: BenchChem. [Application of ST8155AA1 in Fluorescence Microscopy: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b14758252#application-of-st8155aa1-in-fluorescence-microscopy]

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